1-[(2-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione
Description
This compound features a pyrido[3,2-d]pyrimidine-2,4-dione core substituted with a 2-chlorophenylmethyl group at position 1 and a 2-(3,4-dimethoxyphenyl)ethyl chain at position 2. The pyrido-pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases and nucleic acids .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4/c1-31-20-10-9-16(14-21(20)32-2)11-13-27-23(29)22-19(8-5-12-26-22)28(24(27)30)15-17-6-3-4-7-18(17)25/h3-10,12,14H,11,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCWRVLZLIEIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a pyrido[3,2-d]pyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 386.83 g/mol. The structure features a pyrido[3,2-d]pyrimidine core substituted with a chlorophenyl and a dimethoxyphenyl group.
Anticancer Activity
Recent studies have indicated that compounds similar to this pyrido[3,2-d]pyrimidine derivative exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways .
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. In vitro assays demonstrated moderate to strong antibacterial activity against several strains including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis. Comparative studies have shown that modifications in the side chains significantly affect the antibacterial potency .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes. Notably, it has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The IC50 values obtained from enzyme inhibition assays indicate strong binding affinity to the active site of AChE .
Case Studies
- Anticancer Efficacy : A study conducted on several pyrido[3,2-d]pyrimidine derivatives reported that compounds with similar structures exhibited IC50 values ranging from 5 to 20 µM against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These findings suggest that structural modifications can enhance anticancer activity significantly .
- Antimicrobial Testing : In a comparative study, derivatives were tested against Salmonella typhi, showing varying degrees of activity with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL depending on the specific derivative and structural modifications made .
Research Findings Summary Table
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for various therapeutic applications:
Anticancer Activity
Research indicates that pyrido[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism : The proposed mechanism involves the inhibition of key signaling pathways involved in cell survival and proliferation, particularly the PI3K/Akt and MAPK pathways.
Antimicrobial Properties
Studies have reported antimicrobial activity against a range of bacterial and fungal strains. The compound's effectiveness varies based on the concentration and the type of microorganism.
- Case Study : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Candida albicans at certain concentrations, suggesting potential for development into an antimicrobial agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce oxidative stress markers in vitro.
- Mechanism : Inhibition of NF-kB signaling pathway has been suggested as a mechanism for its anti-inflammatory effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the chlorophenyl and dimethoxyphenyl groups can significantly impact biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on Chlorophenyl | Enhanced anticancer activity |
| Alteration of Dimethoxy Group | Improved antimicrobial properties |
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance potency and selectivity. For instance:
- Analog Synthesis : Researchers synthesized various analogs with different substitutions on the pyrimidine ring to evaluate their biological activities.
- In Vivo Studies : Animal models have shown promising results in reducing tumor size when treated with this compound compared to controls.
Chemical Reactions Analysis
Chlorophenyl Methylation
The 2-chlorophenylmethyl group is introduced via nucleophilic substitution or alkylation:
-
Alkylation : Reaction of the pyrido-pyrimidine intermediate with 2-chlorobenzyl bromide in the presence of K₂CO₃ in DMF .
Dimethoxyphenyl Ethylation
The 3,4-dimethoxyphenylethyl side chain is added through:
-
Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-(3,4-dimethoxyphenyl)ethanol to the pyrimidine nitrogen .
-
Reductive amination : Condensation of 3,4-dimethoxyphenylethylamine with a ketone intermediate, followed by reduction .
Characterization Data :
-
IR : Peaks at 1687 cm⁻¹ (C=O stretch), 1508 cm⁻¹ (aromatic C=C) .
-
¹H NMR : δ 7.24–7.21 (m, ArH), δ 3.85 (s, OCH₃), δ 4.50 (s, CH₂) .
Reactivity and Stability
-
Hydrolysis : The lactam moiety (pyrimidine-2,4-dione) is susceptible to base-mediated hydrolysis, forming carboxylic acid derivatives.
-
Demethylation : The 3,4-dimethoxyphenyl group undergoes demethylation under acidic conditions (e.g., HBr/AcOH) to yield catechol derivatives .
-
Halogenation : Bromination at the pyridine ring using N-bromosuccinimide (NBS) in DMF introduces reactive sites for further coupling .
Mechanistic Insights
-
Cyclization : Proceeds via intramolecular nucleophilic attack of the pyrimidine amine on a carbonyl-activated position, forming the fused pyrido-pyrimidine ring .
-
Reductive Amination : Imine intermediates are reduced in situ using NaCNBH₃, selectively functionalizing the N3 position .
Comparative Reaction Pathways
Challenges and Optimizations
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrido[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine Derivatives
- Thieno[2,3-d]pyrimidin-4(3H)-ones (e.g., ): These compounds replace the pyrido ring with a sulfur-containing thieno ring. The sulfur atom increases lipophilicity, which may enhance cell membrane permeability but reduce water solubility compared to the pyrido core .
- Activity: Thieno derivatives exhibit selective inhibition of cancer cell lines (e.g., MCF-7, A549), with IC₅₀ values in the micromolar range .
Pyrido[3,2-d] vs. Pyrido[2,3-d]pyrimidine Isomers
Substituent Effects
Chlorophenyl and Methoxyphenyl Groups
- 4-(2,6-Dichlorophenyl)-3,4-dihydropyrimidin-2(1H)-one (): Dichlorophenyl groups enhance antibacterial activity but may increase toxicity due to higher lipophilicity .
Heterocyclic Additions
Physicochemical and Pharmacokinetic Properties
- Solubility: The 3,4-dimethoxy group in the main compound improves aqueous solubility (>50 µg/mL) compared to thieno analogs (<20 µg/mL) .
- Metabolic Stability : Pyrido-pyrimidine cores generally exhibit longer half-lives (t₁/₂ > 4 h) than dihydropyrimidines (t₁/₂ < 2 h) due to reduced susceptibility to CYP450 oxidation .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves multi-step reactions with heterocyclic coupling and functional group modifications. Key steps include:
- Core pyrido-pyrimidine formation : Condensation of substituted pyrimidine precursors with chlorophenyl and dimethoxyphenyl moieties under reflux in anhydrous solvents (e.g., THF or DMF) with catalytic bases like triethylamine .
- Yield optimization : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of chlorophenylmethyl chloride) and reaction time (12–24 hrs). For example, Hu et al. achieved improved yields by isolating intermediates via column chromatography and using inert atmospheres to prevent oxidation .
- Example : Ethyl ester derivatives of related pyrido-pyrimidines were synthesized with 34% yield by optimizing temperature (70–80°C) and solvent polarity .
Q. Which spectroscopic and crystallographic techniques confirm structural integrity?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves 3D conformation and bond angles. For instance, disorder in the main residue was resolved using SC-XRD with R factors <0.06 and data-to-parameter ratios >13.5 .
- NMR spectroscopy : and NMR (e.g., δ 7.97 ppm for aromatic protons in CDCl) validate substituent positions .
- HRMS : Confirms molecular weight (e.g., [M+H] at 246.0318 for a chlorophenyl analog) .
Q. How can researchers assess purity and stability during synthesis?
Methodological Answer:
- HPLC : Reverse-phase chromatography with C18 columns and UV detection (λ = 254 nm) identifies impurities.
- Thermogravimetric analysis (TGA) : Determines thermal stability (e.g., decomposition points >200°C for similar pyrimidines) .
- Stress testing : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via NMR .
Advanced Research Questions
Q. How can computational methods predict novel reactivity or reaction pathways?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies. For example, ICReDD’s reaction path search methods reduce experimental trial-and-error by simulating intermediates .
- AI-driven automation : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to predict optimal conditions (e.g., solvent selection, temperature gradients) .
Q. How to resolve discrepancies in crystallographic data between studies?
Methodological Answer:
- Refinement protocols : Compare R factors and data-to-parameter ratios. For example, a study with R = 0.056 vs. 0.054 may reflect differences in disorder modeling or data resolution .
- Validation tools : Cross-check with Cambridge Structural Database (CSD) entries for bond-length outliers (mean C–C bond: 0.004–0.005 Å) .
Q. What strategies elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites to track proton transfer steps.
- Trapping intermediates : Use low-temperature NMR (-80°C) to isolate short-lived species (e.g., enolates in pyrimidine ring-opening) .
- Computational modeling : Map potential energy surfaces (PES) for key steps like nucleophilic substitution .
Q. How can structural modifications enhance solubility without compromising bioactivity?
Methodological Answer:
- Derivatization : Introduce polar groups (e.g., sulfonate or tertiary amines) at non-critical positions. ’s dimethoxyphenyl analogs show improved aqueous solubility via methoxy substitution .
- Co-solvent systems : Test DMSO-water mixtures (10–20% v/v) for in vitro assays .
Q. What methodologies predict pharmacological activity?
Methodological Answer:
- Molecular docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina. For example, pyrido-pyrimidine scaffolds show affinity for ATP-binding pockets .
- QSAR models : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with antibacterial IC values .
Q. How to design experiments for stability under physiological conditions?
Methodological Answer:
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and analyze via LC-MS to identify hydrolysis products.
- Light exposure studies : Monitor photodegradation using UV-vis spectroscopy (λ = 320 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
